molecular formula C21H19N3O2 B8440188 2-benzamido-N-phenethylisonicotinamide

2-benzamido-N-phenethylisonicotinamide

Cat. No. B8440188
M. Wt: 345.4 g/mol
InChI Key: JPQWHMGXOBZFHI-UHFFFAOYSA-N
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Patent
US09187426B2

Procedure details

Following the procedure as described in Example 1, making variations as required to replace (4-(trifluoromethyl)phenyl)methanamine with 2-phenylethanamine to react with 2-benzamidoisonicotinic acid, 2-benzamido-N-phenethylisonicotinamide was obtained as a colorless solid in 67% yield: 1H NMR (300 MHz, DMSO-d6) δ 10.97 (s, 1H), 8.90-8.86 (m, 1H), 8.55-8.50 (m, 2H), 8.06-8.03 (m, 2H), 7.64-7.47 (m, 4H), 7.34-7.18 (m, 5H), 3.54-3.48 (m, 2H), 2.87 (t, J=7.4 Hz, 2H); MS (ES+) m/z 346.5 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(CN)=CC=1.[C:13]1([CH2:19][CH2:20][NH2:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:22]([NH:30][C:31]1[CH:32]=[C:33]([CH:37]=[CH:38][N:39]=1)[C:34](O)=[O:35])(=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[C:22]([NH:30][C:31]1[CH:32]=[C:33]([CH:37]=[CH:38][N:39]=1)[C:34]([NH:21][CH2:20][CH2:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:35])(=[O:29])[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CN)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1C=C(C(=O)O)C=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC=1C=C(C(=O)NCCC2=CC=CC=C2)C=CN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.